molecular formula C26H25NO4S B14863187 Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys

Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys

Cat. No.: B14863187
M. Wt: 447.5 g/mol
InChI Key: QJPUACAHUQDFLA-XDHUDOTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys is a specialized amino acid derivative used in peptide synthesis. Its structure features:

  • Fmoc protection (9-fluorenylmethyloxycarbonyl) at the α-amino group, ensuring stability during solid-phase peptide synthesis (SPPS) .
  • S-benzyl group on the cysteine side chain, providing thiol protection .
  • Beta-methyl substitution (β-CH3) on the cysteine backbone, introducing steric hindrance and altering conformational flexibility .
  • Allo configuration, indicating a non-natural stereochemical arrangement distinct from canonical L-amino acids .

This compound is critical for synthesizing peptides with enhanced protease resistance or unique structural motifs. However, its synthesis and properties must be contextualized against similar Fmoc-protected and β-substituted amino acids.

Properties

Molecular Formula

C26H25NO4S

Molecular Weight

447.5 g/mol

IUPAC Name

(2R,3S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C26H25NO4S/c1-17(32-16-18-9-3-2-4-10-18)24(25(28)29)27-26(30)31-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24-/m0/s1

InChI Key

QJPUACAHUQDFLA-XDHUDOTRSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved by reacting cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the step-by-step addition of amino acids to a growing peptide chain. The Fmoc group is used to protect the amino group during the synthesis and is removed by treatment with piperidine .

Chemical Reactions Analysis

Types of Reactions

Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys is widely used in peptide synthesis, particularly in the SPPS method. It allows for the stepwise construction of peptides with high purity and yield .

Biology

In biological research, this compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based inhibitors and probes .

Medicine

In medicinal chemistry, this compound is used in the development of peptide-based drugs. It is also utilized in the synthesis of peptide vaccines and therapeutic peptides .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .

Mechanism of Action

The primary mechanism of action of Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The compound is incorporated into the growing peptide chain through coupling reactions, and the Fmoc group is removed by treatment with piperidine .

Comparison with Similar Compounds

Data Tables

Table 2: Protection Group Stability

Protecting Group Deprotection Conditions Stability in SPPS
S-benzyl HF or TFA/Scavengers Moderate
tert-Butoxycarbonyl (Boc) Acid (TFA) High
Allyloxycarbonyl (Alloc) Pd(0)/Scavengers Orthogonal

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-allo-(S)-benzyl-beta-methyl-L-Cys, and how can coupling efficiency be optimized?

  • Methodology :

  • Use Fmoc-based solid-phase peptide synthesis (SPPS) . Activate the carboxyl group of the amino acid with coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) to minimize racemization .
  • Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) to ensure >98% purity .
  • For beta-methyl cysteine derivatives, ensure strict inert gas (N₂/Ar) conditions during thiol-group handling to prevent oxidation .

Q. How do solvent systems influence the solubility and stability of this compound during peptide elongation?

  • Data-Driven Answer :

  • Solubility : Use polar aprotic solvents like DMF (dimethylformamide) or DCM (dichloromethane) for optimal solubility (≥10 mM) . Avoid aqueous buffers unless the compound is pre-dissolved in acetic acid (1% v/v) .
  • Stability : Store intermediates at -20°C under desiccation to prevent Fmoc-group cleavage or thiol oxidation .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Protocol :

  • NMR Spectroscopy : Analyze ¹H/¹³C-NMR spectra to verify stereochemistry (e.g., allo-S configuration) and benzyl-beta-methyl substitution .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) with ≤2 ppm error .
  • HPLC Retention Times : Compare with reference standards to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Fmoc-protected cysteine derivatives during SPPS?

  • Case Study :

  • Low Yields (e.g., 65% ) : Optimize coupling time (≥4 hr), increase equivalents of activated amino acid (3–5x), or use microwave-assisted synthesis to enhance reaction kinetics .
  • Side Reactions : Beta-methyl steric hindrance may reduce coupling efficiency. Introduce dual-activation strategies (e.g., OxymaPure/DIEA) to improve reactivity .

Q. What strategies mitigate racemization risks in beta-methyl-L-cysteine derivatives during Fmoc deprotection?

  • Technical Guidance :

  • Use piperidine (20% v/v in DMF) for Fmoc removal, limiting exposure to ≤10 min to minimize epimerization .
  • Monitor racemization via Marfey’s reagent or chiral HPLC to quantify D/L isomer ratios .

Q. How do protecting groups (e.g., Trt, Mmt) on cysteine impact the folding and disulfide bridging of peptides containing this residue?

  • Comparative Analysis :

Protecting Group Stability in SPPSDeprotection ConditionsImpact on Folding
Trt (Triphenylmethyl)High (pH 7–9)TFA/water (95:5)Delayed oxidation, requires post-synthesis thiol activation
Mmt (Methoxytrityl)Moderate1% TFA in DCMFaster disulfide formation due to labile group
  • Recommendation : Use Trt for stepwise synthesis and Mmt for rapid oxidative folding .

Data Contradiction Analysis

Q. Why do solubility properties of Fmoc-amino acids vary across literature, and how should researchers adapt protocols?

  • Root Cause :

  • Variations in counterion composition (e.g., sodium salts vs. free acids) and crystallization methods affect solubility .
    • Solution : Pre-dissolve lyophilized compounds in 1% acetic acid before adding to DMF-based reaction mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.